![molecular formula C31H26IN B14507732 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide CAS No. 64566-70-7](/img/structure/B14507732.png)
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with multiple phenyl groups and a methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with 2,4,6-triphenylpyridine in the presence of a base to form the corresponding pyridinium salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenylpyridinium: Known for its neurotoxic effects and used in research on neurodegenerative diseases.
4-Methylpropiophenone: Used in organic synthesis and known for its reactivity in oxidation reactions.
Uniqueness
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
64566-70-7 |
|---|---|
Fórmula molecular |
C31H26IN |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C31H26N.HI/c1-24-17-19-25(20-18-24)23-32-30(27-13-7-3-8-14-27)21-29(26-11-5-2-6-12-26)22-31(32)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
YXYIHKHNBLAEIA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


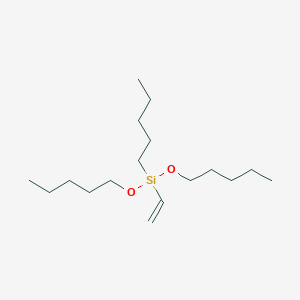
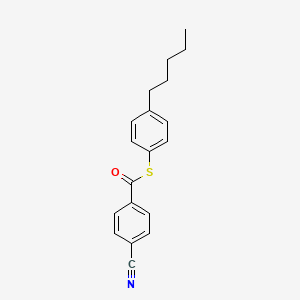

![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
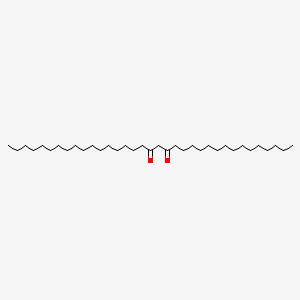
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
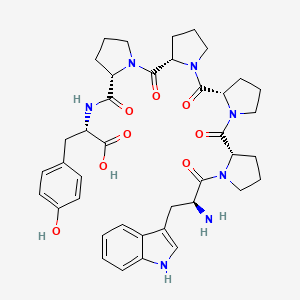
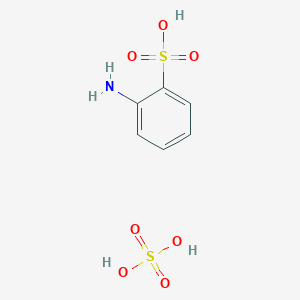

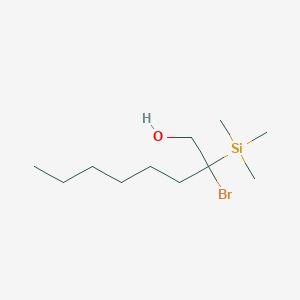

![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
